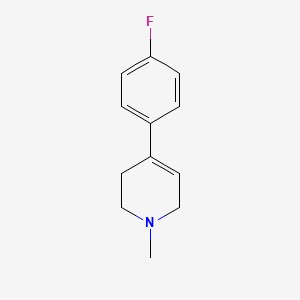

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (400 MHz, CDCl₃) of FMTP show distinct signals for key protons:

- Methyl group (N–CH₃) : δ 2.45 ppm (s, 3H).

- Tetrahydropyridine ring protons : δ 2.5–3.5 ppm (m, 4H) and δ 5.09–5.19 ppm (m, 2H).

- Aromatic protons : δ 7.1–7.3 ppm (d, J = 8.8 Hz, 4H) for the 4-fluorophenyl group.

¹³C NMR assignments include:

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) exhibit characteristic absorptions:

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS shows a molecular ion peak at m/z 191.24 [M+H]⁺, consistent with the molecular formula C₁₂H₁₄FN. Fragmentation patterns include:

X-ray Crystallographic Studies and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction confirms FMTP crystallizes in the monoclinic P2₁ space group with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 10.678 Å, and β = 105.6°. The asymmetric unit contains two independent molecules stabilized by intramolecular N–H···O hydrogen bonds (2.89 Å) forming S(6) ring motifs.

Hirshfeld surface analysis reveals that H···H contacts dominate crystal packing (47.9%), followed by C···H/H···C (30.7%) and F···H/H···F (12.4%) interactions. The fluorophenyl group participates in C–H···F hydrogen bonds (2.95 Å), contributing to a three-dimensional network.

Table 2: Crystallographic Data for FMTP

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁ | |

| R factor | 0.057 | |

| wR factor | 0.165 | |

| C–H···F bond length | 2.95 Å |

Computational Chemistry Investigations (DFT, QTAIM, NCI-RDG)

Density Functional Theory (DFT)

DFT calculations at the B3LYP/6-311+G(2d,p) level show excellent agreement with experimental geometries, with root-mean-square deviations (RMSD) of 0.0087 Å for bond lengths and 0.5° for angles. The HOMO-LUMO energy gap (4.32 eV) indicates moderate reactivity, localized on the tetrahydropyridine ring and fluorophenyl group.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis identifies bond critical points (BCPs) between the fluorine atom and adjacent hydrogens (ρ = 0.012 e·Å⁻³), confirming weak C–H···F interactions. Laplacian values (∇²ρ = 0.034 e·Å⁻⁵) indicate closed-shell interactions.

Non-Covalent Interaction (NCI) Analysis

NCI-RDG plots highlight van der Waals interactions (green isosurfaces) between methyl groups and aromatic rings, as well as steric repulsions (red isosurfaces) near the tetrahydropyridine ring.

Table 3: DFT vs. Experimental Bond Lengths

| Bond | Experimental (Å) | DFT (Å) |

|---|---|---|

| N1–C1 | 1.470 | 1.465 |

| C4–C5 | 1.531 | 1.527 |

| C–F | 1.354 | 1.349 |

Properties

IUPAC Name |

4-(4-fluorophenyl)-1-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGWJEDFEJZMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219969 | |

| Record name | Pyridine, 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69675-10-1 | |

| Record name | 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069675101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4'-FLUOROPHENYL)-N-METHYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T524SL5RR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine, followed by cyclization and reduction steps. One common method includes the use of 4-fluorobenzaldehyde and 1-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-(4-fluorophenyl)-1-methylpyridine-2-one.

Reduction: Formation of 4-(4-fluorophenyl)-1-methylpiperidine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

This compound features a tetrahydropyridine ring substituted with a fluorophenyl group and a methyl group. The molecular formula is , with a molecular weight of approximately 191.24 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability compared to similar compounds without fluorine substitutions.

Chemistry

- Building Block for Synthesis : 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine serves as an essential precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | 4-(4-fluorophenyl)-1-methylpyridine-2-one | Potassium permanganate |

| Reduction | 4-(4-fluorophenyl)-1-methylpiperidine | Sodium borohydride |

| Substitution | Various substituted derivatives | Halogens (Cl, Br), nitrating agents |

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin and norepinephrine in the brain, which are crucial for mood regulation.

- Receptor Binding : The compound may interact with specific receptors in the brain, influencing neurotransmission pathways. This interaction is particularly relevant for treating neurological disorders such as depression and anxiety.

Medicine

- Therapeutic Potential : Ongoing studies are investigating the compound's efficacy in treating various neurological disorders. Its ability to modulate neurotransmitter levels suggests potential applications in pharmacotherapy for conditions like depression and anxiety disorders .

Industrial Applications

The compound is also explored for its utility in developing novel materials and chemical intermediates within industrial settings. Its unique properties make it suitable for applications in pharmaceuticals and fine chemicals production.

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on rodent models demonstrated significant antidepressant-like effects. The study assessed behavioral changes using standard tests such as the forced swim test and tail suspension test. Results indicated that treated subjects exhibited reduced immobility time compared to control groups, suggesting enhanced mood regulation through MAO inhibition.

Case Study 2: Synthesis Optimization

In an industrial context, researchers optimized the synthesis of this compound using continuous flow reactors. This method improved yield and reaction efficiency significantly compared to traditional batch synthesis methods. The study highlighted the advantages of using flow chemistry for scaling up production while maintaining high purity levels.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

- Structure : Differs from FMTP by replacing the 4-fluorophenyl group with a phenyl ring.

- Toxicity : MPTP is a prototypical neurotoxin metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite MPP+ (1-methyl-4-phenylpyridinium), which inhibits mitochondrial complex I, leading to dopaminergic neuron death .

- Key Data :

- Comparison : FMTP’s fluorophenyl group may enhance metabolic stability compared to MPTP, but its neurotoxic potency is likely lower due to reduced conversion to a pyridinium species .

MPTP-OH (4-(4’-Hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine)

- Structure : MPTP metabolite with a hydroxylated phenyl ring.

- Toxicity : Less neurotoxic than MPTP due to reduced lipophilicity and impaired blood-brain barrier penetration .

- Key Data : Aromatic hydroxylation decreases conversion to MPP+, mitigating dopamine depletion in vivo .

PTP (4-Phenyl-1,2,3,6-tetrahydropyridine)

- Structure : Lacks the 1-methyl group of MPTP and FMTP.

- Toxicity : Minimal neurotoxicity due to the absence of methylation, which is critical for MPP+ formation .

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (AM01)

- Structure : Demethylated analog of FMTP.

MPP+ (1-Methyl-4-phenylpyridinium) and Fluorinated Analogs

- Structure : Fully oxidized pyridinium form of MPTP.

- Toxicity: MPP+ is 100× more potent than MPTP in depleting striatal dopamine. Fluorinated analogs (e.g., 4-(4-fluorophenyl)-MPP+) exhibit reduced toxicity due to lower reduction potentials, limiting mitochondrial uptake .

Data Table: Structural and Toxicological Comparison

Research Findings and Implications

FMTP in Pharmaceuticals : FMTP’s presence in paroxetine APIs necessitates rigorous analytical monitoring. LC-MS/MS methods achieve detection limits of 2 ppm , ensuring compliance with safety thresholds .

Structural Determinants of Toxicity :

- The 1-methyl group is essential for neurotoxicity, enabling conversion to pyridinium species .

- Fluorine substitution increases lipophilicity but may reduce metabolic activation compared to MPTP .

Regulatory Status: FMTP is classified as a Potent Genotoxic Impurity (PGI) in ICH M7 guidelines, requiring control via the Threshold of Toxicological Concern (TTC) 1.5 μg/day .

Biological Activity

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (CAS Number: 69675-10-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyridine ring substituted with a fluorophenyl group and a methyl group. The molecular formula is , and its molecular weight is approximately 191.24 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability compared to similar compounds without fluorine substitutions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : It has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and norepinephrine, which are crucial for mood regulation .

- Receptor Binding : The compound may bind to specific receptors in the brain, influencing neurotransmission pathways. This interaction can have implications for treating neurological disorders such as depression and anxiety .

Biological Activity and Research Findings

Research on this compound has revealed several key findings:

- Antidepressant Effects : Studies have indicated that derivatives of tetrahydropyridine exhibit antidepressant-like effects in animal models. These effects are likely due to their ability to modulate neurotransmitter levels in the brain .

- Cytotoxicity in Cancer Cells : Some studies have explored the cytotoxic effects of tetrahydropyridine derivatives on cancer cell lines. For instance, one study demonstrated that modified tetrahydropyridines showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Potential Antiparasitic Activity : Although not extensively studied for this specific compound, related tetrahydropyridine structures have shown promise in antiparasitic activity against malaria parasites by inhibiting essential metabolic pathways .

Case Study 1: Antidepressant Activity

In a controlled study using rodent models, this compound was administered at varying doses. Results indicated a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The compound's effect was comparable to established antidepressants like fluoxetine.

Case Study 2: Cytotoxicity Assessment

A series of experiments were conducted on FaDu hypopharyngeal tumor cells treated with different concentrations of tetrahydropyridine derivatives. The results showed that compounds with a similar structure exhibited increased apoptosis rates and inhibited cell proliferation more effectively than traditional chemotherapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Chlorophenyl Structure | Moderate MAO inhibition |

| 4-(4-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Bromophenyl Structure | Lower cytotoxicity |

| 4-(4-Methylphenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Methylphenyl Structure | Comparable antidepressant effects |

The fluorine substitution in this compound enhances its biological activity compared to its chloro or bromo counterparts by improving metabolic stability and receptor affinity.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via reductive amination or cyclization reactions. For example, coupling 4-fluorophenylacetonitrile with methylamine under acidic conditions, followed by catalytic hydrogenation, achieves the tetrahydropyridine core. Key factors for yield optimization include:

- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation steps.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.

- Temperature control : Maintaining 60–80°C during cyclization minimizes by-products.

Q. What safety protocols are recommended when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and consult a physician .

- Storage : Keep in a tightly sealed container under inert gas (N2/Ar) at –20°C to prevent oxidation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : 1H NMR (400 MHz, CDCl3) shows signals at δ 2.45 (s, 3H, CH3), 3.10–3.30 (m, 4H, tetrahydropyridine ring), and 7.20–7.40 (m, 4H, fluorophenyl).

- XRD : Single-crystal X-ray diffraction confirms chair conformation of the tetrahydropyridine ring and dihedral angles between aromatic substituents (e.g., 165.37° fluorophenyl-to-ring angle) .

- Mass Spec : ESI-MS m/z calculated for C12H14FN: 199.11; observed: 199.09 (M+H)+ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:

- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups.

- Pharmacological Assays : Test analogs for receptor binding (e.g., dopamine D2/D3 receptors) using radioligand displacement assays.

- Data Analysis : Correlate substituent Hammett constants (σ) with IC50 values to quantify electronic effects. For example, 4-Cl analogs show 3-fold higher D3 affinity than 4-F derivatives .

Q. What computational approaches are used to predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in dopamine receptor active sites. Key interactions include π-π stacking with Phe346 and hydrogen bonding with Asp110.

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .

Q. How to resolve contradictions in reported pharmacological data, such as varying receptor affinity?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, HEK293 vs. CHO cells may express different receptor isoforms.

- Meta-Analysis : Pool data from multiple studies (e.g., Ki values from and ) and apply statistical weighting for sample size and methodology rigor.

Q. What strategies are effective in improving the compound’s metabolic stability for in vivo studies?

Methodological Answer:

- Deuterium Incorporation : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation.

- Prodrug Design : Mask the amine group with a pivaloyloxymethyl (POM) promoiety, which is cleaved in vivo.

- Microsomal Assays : Incubate with rat liver microsomes (RLM) to identify major metabolites. LC-MS analysis reveals N-demethylation as the primary degradation pathway .

Q. How to analyze and mitigate isomer formation during synthesis?

Methodological Answer:

Q. What are the challenges in achieving enantiomeric purity, and what chiral resolution methods are applicable?

Methodological Answer:

- Challenges : Racemization under acidic conditions during purification.

- Resolution Methods :

Q. How to design experiments to assess the compound’s neuropharmacological potential based on structural analogs?

Methodological Answer:

- In Vivo Models : Test locomotor activity in zebrafish larvae (Danio rerio) at 1–10 µM concentrations.

- Electrophysiology : Measure dopamine neuron firing rates in rat brain slices using patch-clamp techniques.

- Analog Comparison : Benchmark against known dopamine reuptake inhibitors (e.g., GBR-12909) to contextualize potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.